molecular formula C13H18O7 B12311591 2-(Hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol

2-(Hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol

Cat. No.: B12311591
M. Wt: 286.28 g/mol
InChI Key: XHEKEYHCIIMZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol is a complex organic compound that features multiple hydroxyl groups and an oxane ring. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Selection of appropriate phenolic and oxane derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Reactors: To handle the multi-step synthesis.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

    Quality Control: Ensuring the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.

    Medicine: Possible therapeutic applications if it exhibits biological activity.

    Industry: Use in the synthesis of polymers or other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:

    Enzyme Inhibition: Binding to active sites of enzymes.

    Receptor Interaction: Modulating receptor activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
  • 2-(Hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol

Uniqueness

2-(Hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol is unique due to the specific arrangement of hydroxyl and methyl groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-6-4-7(15)2-3-8(6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEKEYHCIIMZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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